molecular formula C14H9F3N4OS B5613745 5-(2-furyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(2-furyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B5613745
M. Wt: 338.31 g/mol
InChI Key: FOKDRYRQIRJUJO-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic compounds known as 1,2,4-triazoles. These compounds are recognized for their wide range of biological activities and low toxicity, making them of significant interest in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of triazole derivatives typically involves multistep reactions, often starting with the formation of a basic 1,2,4-triazole nucleus followed by various condensation reactions. For instance, Singh and Kandel (2013) described a process involving cyclisation of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to synthesize a related triazole compound (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, often involving multiple rings and functional groups. The crystal structure of similar compounds reveals intricate intermolecular interactions and hydrogen bonding patterns. For example, Zareef, Iqbal, and Parvez (2008) discussed the crystal structure of a related compound, highlighting intermolecular hydrogen bonds and π–π stacking interactions (Zareef, Iqbal, & Parvez, 2008).

Chemical Reactions and Properties

Triazole derivatives are known to undergo various chemical reactions, including cyclization, acylation, and condensation. These reactions can alter the compound's structure and properties significantly, as demonstrated in multiple studies on similar compounds.

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are often determined by their specific structural features. These compounds generally exhibit good solubility in organic solvents and have defined melting points, indicative of their purity and stability.

Chemical Properties Analysis

The chemical properties of triazole derivatives are influenced by the presence of functional groups and the overall molecular structure. They often exhibit notable biological activities, including antimicrobial and antifungal properties. For instance, Rajurkar et al. (2016) synthesized triazole derivatives and evaluated their antimicrobial activity, demonstrating significant efficacy against various microorganisms (Rajurkar, Deshmukh, & Sonawane, 2016).

properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4OS/c15-14(16,17)10-5-3-9(4-6-10)8-18-21-12(19-20-13(21)23)11-2-1-7-22-11/h1-8H,(H,20,23)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKDRYRQIRJUJO-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.